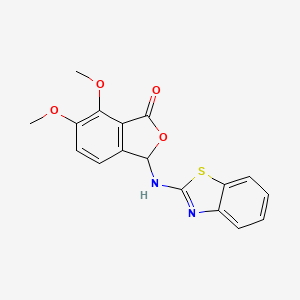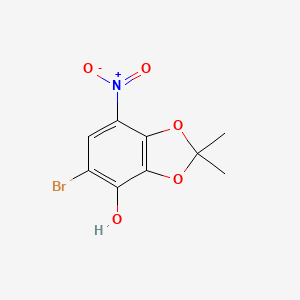
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol typically involves the bromination of 2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-amino-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol.
Oxidation: Formation of various oxidized derivatives depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the nitro and dimethyl groups, making it less complex.
2,2-Dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol: Similar structure but without the bromine atom.
5-Bromo-2H-1,3-benzodioxol-4-ol: Similar but lacks the dimethyl and nitro groups.
Uniqueness
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol is unique due to the combination of bromine, nitro, and dimethyl groups on the benzodioxole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
89084-76-4 |
|---|---|
Fórmula molecular |
C9H8BrNO5 |
Peso molecular |
290.07 g/mol |
Nombre IUPAC |
5-bromo-2,2-dimethyl-7-nitro-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H8BrNO5/c1-9(2)15-7-5(11(13)14)3-4(10)6(12)8(7)16-9/h3,12H,1-2H3 |
Clave InChI |
ATIIYJDTAOGAHT-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C(=C(C=C2[N+](=O)[O-])Br)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


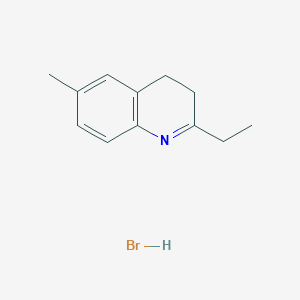
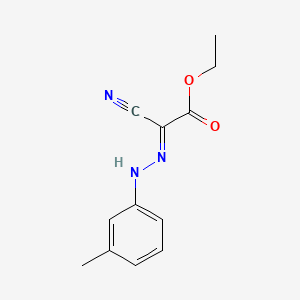
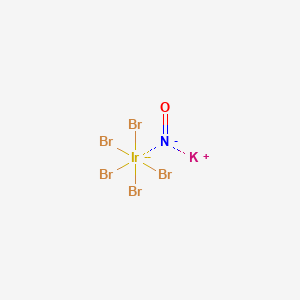
![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)
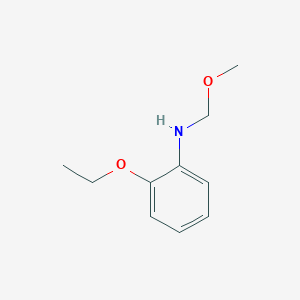
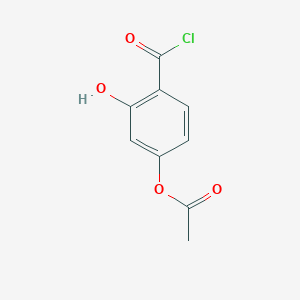
![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

